1-METHYL-4-({[2-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-METHYL-4-({[2-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-({[2-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via trifluoromethylation reactions, which involve the addition of a trifluoromethyl group to an aromatic compound.
Coupling Reactions: The final step involves coupling the pyrazole ring with the trifluoromethylphenyl group using reagents such as isocyanates.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of nonchlorinated organic solvents and controlled reaction temperatures to prevent degradation of the product .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-({[2-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the trifluoromethylphenyl group are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Nonchlorinated organic solvents, polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-METHYL-4-({[2-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.
Agrochemicals: It is investigated for its use as a herbicide or pesticide, given its ability to control a wide range of pests and weeds.
Material Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 1-METHYL-4-({[2-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A pharmaceutical compound with a trifluoromethyl group used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Fipronil: An insecticide with a trifluoromethyl group.
Uniqueness
1-METHYL-4-({[2-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a trifluoromethylphenyl group and a carbonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-methyl-4-[[2-(trifluoromethyl)phenyl]carbamoylamino]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O2/c1-21-6-9(10(20-21)11(17)22)19-12(23)18-8-5-3-2-4-7(8)13(14,15)16/h2-6H,1H3,(H2,17,22)(H2,18,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBVKPXLOBIAQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)NC(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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